molecular formula C27H22F3NO4 B2559050 (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2137777-76-3

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2559050
CAS RN: 2137777-76-3
M. Wt: 481.471
InChI Key: DNCINRSIFTUWGT-OZXSUGGESA-N
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Description

The compound “(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2127056-86-2 . It has a molecular weight of 431.46 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H22FNO4/c27-17-11-9-16 (10-12-17)22-13-28 (14-23 (22)25 (29)30)26 (31)32-15-24-20-7-3-1-5-18 (20)19-6-2-4-8-21 (19)24/h1-12,22-24H,13-15H2, (H,29,30)/t22-,23+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is recognized for its role in protecting hydroxy-groups during the synthesis process. It allows for the selective removal in the presence of base-labile protecting groups without affecting them, making it an invaluable tool in the synthesis of complex organic molecules, such as nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).

Material Science and Polymer Synthesis

Aromatic polyamides containing ether and fluorenylidene groups, derived from diphenylfluorene-based aromatic diacids, demonstrate excellent solubility in organic solvents and high thermal stability. These materials are promising for advanced applications due to their mechanical properties and thermal resistance (Hsiao, Yang, & Lin, 1999).

Chemical Synthesis and Drug Design

The molecule has been utilized in the design and synthesis of potential inhibitors targeting specific proteins such as influenza neuraminidase, demonstrating the compound's utility in the development of antiviral drugs. This includes the development of core structures for inhibitors with significant potency (Wang et al., 2001).

Analytical Chemistry and Sensing Applications

Heteroatom-containing organic fluorophores derived from the fluorenyl group have shown potential as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) characteristics and can function as chemosensors for detecting acidic and basic organic vapors, highlighting their versatility in analytical applications (Yang et al., 2013).

Coordination Chemistry and Luminescence

Lanthanide-based coordination polymers assembled from fluorene derivatives have been studied for their photophysical properties. These materials offer insights into the design of luminescent materials with potential applications in lighting, displays, and bioimaging due to their distinct light-harvesting and emission characteristics (Sivakumar et al., 2011).

Safety and Hazards

The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3NO4/c28-27(29,30)26(24(32)33)16-31(14-23(26)17-8-2-1-3-9-17)25(34)35-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,32,33)/t23-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCINRSIFTUWGT-OZXSUGGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

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